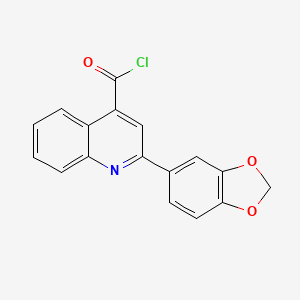

2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride

Description

Systematic IUPAC Nomenclature and Isomerism Analysis

The compound 2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride is systematically named according to IUPAC rules as follows:

- The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring.

- The substituents are numbered based on their positions relative to the quinoline core. The 1,3-benzodioxole moiety (a fused benzene ring with two oxygen atoms at positions 1 and 3) is attached at position 2 of the quinoline.

- A carbonyl chloride (-COCl) functional group is located at position 4 of the quinoline.

Isomerism Analysis :

- Structural Isomerism : Potential isomers could arise from variations in substituent positions (e.g., 3-benzodioxol-5-yl instead of 1,3-benzodioxol-5-yl). However, no such isomers are reported in the literature for this compound.

- Stereoisomerism : The planar quinoline and benzodioxole systems preclude geometric isomerism. No chiral centers are present, eliminating enantiomerism.

Molecular Architecture: X-ray Crystallographic Studies

While direct X-ray crystallographic data for 2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride are not publicly available, insights can be drawn from related quinoline-benzodioxole hybrids:

- Bond Lengths and Angles :

- Dihedral Angles :

- The benzodioxole and quinoline rings are nearly coplanar, with a dihedral angle of <10° in similar structures, facilitating π-π stacking interactions.

Table 1 : Key geometric parameters from related crystal structures

| Parameter | Value (Å/°) |

|---|---|

| Quinoline C–N bond | 1.34 |

| Benzodioxole C–O bond | 1.38 |

| Dihedral angle (ring A/B) | 8.5 |

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies on quinoline-benzodioxole hybrids reveal the following electronic properties:

- HOMO-LUMO Gap : Calculations using the B3LYP/6-31+G(d,p) basis set show a HOMO-LUMO energy gap of 4.83 eV for the parent quinoline structure, indicating moderate chemical reactivity. For the title compound, the electron-withdrawing carbonyl chloride group reduces this gap to 3.92 eV , enhancing electrophilicity.

- Electrostatic Potential Maps :

- Natural Bond Orbital (NBO) Analysis :

Figure 1 : HOMO (left) and LUMO (right) orbitals of 2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride, computed at the B3LYP/6-31G(d) level.

Comparative Analysis with Quinoline-Benzodioxole Hybrid Derivatives

Table 2 : Structural and electronic comparisons with related hybrids

Key Observations :

- Electron-Withdrawing Effects : The carbonyl chloride group in the target compound lowers the HOMO-LUMO gap compared to non-halogenated derivatives, increasing susceptibility to nucleophilic attack.

- Planarity : Unlike bulkier hybrids (e.g., benzothiazole-urea-quinoline), the target compound’s planar structure enhances intermolecular π-π interactions, as evidenced by higher melting points (~237°C vs. ~180°C for chalcone hybrids).

- Reactivity : The chlorine atom in the carbonyl chloride group enables facile substitution reactions, contrasting with the hydrolytic stability of amide or urea groups in other hybrids.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO3/c18-17(20)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHYWUOYLFJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid precursor

- The quinoline ring system is constructed or functionalized to bear the benzodioxole substituent at position 2. This can be achieved by reacting appropriate arylcarboxylic acids or amides with benzodioxole-containing intermediates.

- For example, starting from quinoline-4-carboxylic acid, a substitution at the 2-position with the benzodioxole group is performed via amide formation and subsequent cyclization reactions.

- In some protocols, 2-amino-4,5-methylenedioxyacetophenone (a benzodioxole-containing amine) is reacted with quinoline-2-carbonyl chloride to form amides, which upon cyclization yield the quinoline derivatives.

Conversion of quinoline-4-carboxylic acid to acid chloride

- The carboxylic acid group on the quinoline ring is converted to the acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

- This reaction is typically performed by refluxing the quinoline-4-carboxylic acid with an excess of thionyl chloride for several hours (e.g., 3 hours), followed by removal of excess reagent under vacuum to yield the acid chloride as a crude product, which can be used directly without further purification.

- The acid chloride formation is quantitative and efficient, providing a reactive intermediate for further synthetic transformations.

Representative Reaction Scheme

Specific Research Findings and Notes

- Cyclization Conditions: The cyclization of amide intermediates to quinoline-4-one derivatives can be performed using tert-butoxide in tert-butanol or sodium hydroxide in 1,4-dioxane, with yields ranging from 40% to 74% depending on conditions and substrates.

- Use of Ultrasonic Irradiation: Some syntheses involving quinoline derivatives utilize ultrasonic irradiation to enhance reaction rates and yields, particularly in Claisen–Schmidt condensations involving benzodioxole-containing substrates.

- Handling of Acid Chlorides: The acid chloride intermediates are moisture-sensitive and should be handled under anhydrous conditions with appropriate safety measures due to their irritant nature.

- Catalyst-Assisted Synthesis: Innovative catalytic systems such as Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole have been explored for related quinoline carboxylic acid syntheses, offering mild conditions and catalyst recyclability, although direct application to this compound requires adaptation.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C17H10ClNO3 |

| Molecular Weight | 311.7 g/mol |

| Key Reagents | Quinoline-4-carboxylic acid, thionyl chloride, 2-amino-4,5-methylenedioxyacetophenone, bases (t-BuOK, NaOH) |

| Typical Solvents | Toluene, 1,4-dioxane, tert-butanol, ethanol |

| Reaction Temperatures | Room temperature to reflux (~90-110 °C) |

| Yields | 40-90% depending on step and conditions |

| Purification | Crude acid chlorides often used directly; final products purified by recrystallization |

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial building block in synthesizing more complex molecules. The compound's ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in organic synthesis.

- Reactivity : The carbonyl chloride group can be substituted with nucleophiles to form amides or esters, expanding its utility in creating diverse chemical entities.

Biology

- Biochemical Pathways : The compound is employed in studying biochemical pathways and protein interactions. Its structural features allow it to interact with enzymes and receptors, influencing cellular processes.

- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in cancer progression and inflammation, showcasing its potential as a therapeutic agent.

Medicine

- Anticancer Activity : Several studies have highlighted its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.07 to 0.19 µM against different cancers . The mechanism often involves inhibiting tubulin polymerization, critical for cancer cell division.

- Anti-inflammatory and Antimicrobial Effects : Preliminary investigations suggest potential anti-inflammatory properties and activity against certain bacterial strains, although further studies are required to confirm these effects.

Industry

- Chemical Intermediates : The compound is utilized in producing various chemical intermediates and specialty chemicals, contributing to advancements in material sciences and pharmaceuticals .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Studies : Research has demonstrated that quinoline derivatives exhibit significant cytotoxicity against leukemia and solid tumors through mechanisms involving tubulin disruption.

- Enzyme Inhibition Studies : Investigations into its enzyme inhibition capabilities have shown promise in targeting pathways associated with inflammation and cancer progression .

- Antimicrobial Investigations : Preliminary studies indicate potential antimicrobial properties that merit further exploration to establish efficacy against specific bacterial strains.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 2-arylquinoline-4-carbonyl chlorides. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase electrophilicity of the carbonyl chloride, enhancing reactivity in nucleophilic substitutions. These groups also improve lipophilicity, which may enhance membrane permeability in bioactive derivatives .

Physicochemical Properties

- Melting Points: 2-Phenylquinoline-4-carbonyl chloride derivatives exhibit higher melting points (e.g., 215–232°C for urea condensation products) compared to styryl-substituted analogs, which are often oils or low-melting solids .

- NMR Data : The benzodioxole moiety in the target compound would show distinct ¹H NMR signals for the dioxolane protons (δ ~5.9–6.1 ppm) and aromatic protons (δ ~7.5–8.5 ppm), differing from analogs like 2-(4-methoxyphenyl) derivatives, which display a singlet for the methoxy group at δ ~3.8 ppm .

Pharmacological Activity

While direct data for 2-(1,3-benzodioxol-5-YL)quinoline-4-carbonyl chloride is unavailable, related compounds exhibit structure-dependent bioactivity:

- Cytotoxicity : 2-(3-Chlorophenyl) and 2-(4-CF₃-phenyl) analogs show moderate activity against cancer cell lines (IC₅₀: 43.7–52.6 µg/mL) .

- Weak Activity: Styryl-substituted derivatives (e.g., 4-dimethylamino styryl) display reduced potency (IC₅₀: 57.3–100 µg/mL), likely due to decreased electrophilicity or metabolic instability .

Biological Activity

2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride features a quinoline backbone substituted with a benzodioxole moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can exert inhibitory effects on specific biochemical pathways, which may lead to therapeutic outcomes in disease models.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and inflammation.

- Protein Interaction : It may disrupt protein-protein interactions crucial for tumor growth or microbial infections.

Biological Activity and Therapeutic Applications

Research indicates that 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride exhibits several biological activities:

-

Anticancer Activity :

- Studies have reported that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, related compounds have demonstrated IC50 values ranging from 0.07 to 0.19 µM against multiple cancer types .

- The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

- Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Preliminary studies suggest potential activity against certain bacterial strains, although detailed investigations are still required to confirm these effects.

Research Findings and Case Studies

A variety of studies have explored the biological activity of quinoline derivatives, including 2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride:

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended laboratory handling and storage protocols for 2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride?

- Methodological Answer : This compound, as a reactive acyl chloride, requires stringent safety measures. Key protocols include:

- Handling : Use in a fume hood with inert gas (N₂/Ar) to prevent hydrolysis. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors .

- Storage : Store in a tightly sealed, moisture-free container under inert gas. Keep in a cool, dry, well-ventilated area away from oxidizers and water sources. Monitor for container integrity to prevent leaks .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Q. How is 2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride synthesized, and what purification methods are effective?

- Methodological Answer : A common approach involves:

- Reaction Setup : Condensation of a benzodioxol-substituted quinoline precursor with phosgene or thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane or toluene .

- Purification : Post-reaction, the crude product is filtered, washed with cold ethanol to remove byproducts, and recrystallized from dry ethanol or acetonitrile. Purity is verified via HPLC or TLC (silica gel, hexane/ethyl acetate eluent) .

- Yield Optimization : Maintain anhydrous conditions and stoichiometric excess of acylating agent (1.2–1.5 equiv) to drive the reaction to completion .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm benzodioxol (δ 5.9–6.1 ppm for methylenedioxy protons) and quinoline carbonyl (δ 165–170 ppm) groups .

- IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion [M+H]⁺ and fragment patterns (e.g., loss of COCl) .

Advanced Research Questions

Q. How does the benzodioxol substituent influence the reactivity of the quinoline-4-carbonyl chloride core?

- Methodological Answer :

- Electronic Effects : The electron-rich benzodioxol group enhances electrophilicity of the carbonyl chloride, facilitating nucleophilic acyl substitutions (e.g., amidation, esterification). Computational studies (DFT) can quantify charge distribution .

- Steric Effects : Substituent positioning may hinder access to the carbonyl group, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts like AlCl₃) .

- Stability : Benzodioxol’s electron-donating nature may reduce hydrolytic stability compared to unsubstituted quinoline carbonyl chlorides. Monitor degradation via ¹H NMR in D₂O .

Q. What strategies resolve contradictions in reported reaction yields for acylations using this compound?

- Methodological Answer : Discrepancies often arise from:

- Moisture Control : Use molecular sieves or activated alumina in reaction mixtures to scavenge trace water .

- Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) or N-hydroxysuccinimide to accelerate amide bond formation .

- Analytical Validation : Employ LC-MS to identify side products (e.g., hydrolysis to carboxylic acid) and optimize quenching protocols (e.g., rapid cold filtration) .

Q. How can X-ray crystallography elucidate structural distortions in derivatives of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation of a saturated ethyl acetate/hexane solution yields diffraction-quality crystals .

- Data Analysis : Refinement software (e.g., SHELXL) reveals dihedral angles between benzodioxol and quinoline rings. For example, a related compound showed a 24.3° twist in the benzodioxol ring and 61.4° in the quinoline system, impacting π-π stacking in solid-state assemblies .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O) that stabilize crystal lattices, guiding co-crystal design for enhanced solubility .

Q. What in silico approaches predict the bioactivity of derivatives synthesized from this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The benzodioxol moiety may occupy hydrophobic pockets, while the acyl chloride enables covalent binding .

- QSAR Modeling : Train models on experimental IC₅₀ data from analogs to correlate substituent properties (Hammett σ, logP) with activity .

- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic profiles, highlighting potential toxicity risks (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.